molecular formula C8H11N5S B4420818 1-ethyl-N-(2-thienylmethyl)-1H-tetrazol-5-amine

1-ethyl-N-(2-thienylmethyl)-1H-tetrazol-5-amine

Cat. No. B4420818
M. Wt: 209.27 g/mol
InChI Key: BKBWXQIEMQPRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-thienylmethyl)-1H-tetrazol-5-amine, also known as ETM-TA, is a tetrazole derivative that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer treatment, neurodegenerative diseases, and cardiovascular disorders.

Mechanism of Action

The exact mechanism of action of 1-ethyl-N-(2-thienylmethyl)-1H-tetrazol-5-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the invasion and metastasis of cancer cells. It has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that is involved in the regulation of blood pressure and cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development and progression of various diseases. This compound has also been shown to improve cardiovascular function, by reducing blood pressure and improving heart function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-N-(2-thienylmethyl)-1H-tetrazol-5-amine for lab experiments is its relatively low toxicity, which makes it a safe and effective compound for use in cell culture and animal studies. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on 1-ethyl-N-(2-thienylmethyl)-1H-tetrazol-5-amine. One area of focus could be on the development of more effective formulations and delivery methods for this compound, in order to improve its solubility and bioavailability. Another area of focus could be on the development of more specific inhibitors of the enzymes and signaling pathways that are targeted by this compound, in order to improve its efficacy and reduce potential side effects. Additionally, further studies could be conducted to investigate the potential applications of this compound in other areas of research, such as inflammation, autoimmune diseases, and infectious diseases.

Scientific Research Applications

1-ethyl-N-(2-thienylmethyl)-1H-tetrazol-5-amine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. In addition, this compound has been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have cardioprotective effects, and has been studied as a potential treatment for cardiovascular disorders such as hypertension and heart failure.

properties

IUPAC Name

1-ethyl-N-(thiophen-2-ylmethyl)tetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-2-13-8(10-11-12-13)9-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBWXQIEMQPRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.